5-amino-2-hydroxy-N-methylbenzene-1-sulfonamide
Overview
Description
5-Amino-2-hydroxy-N-methylbenzene-1-sulfonamide is a chemical compound characterized by its unique molecular structure, which includes an amino group, a hydroxyl group, and a sulfonamide group attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2-hydroxy-N-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the nitration of benzene to produce nitrobenzene, followed by reduction to aniline. Subsequent steps include sulfonation, hydroxylation, and methylation to introduce the desired functional groups.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving catalysts and specific reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-hydroxy-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reagents are iron (Fe) and hydrochloric acid (HCl) or hydrogen gas (H₂) and a catalyst.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are often used.
Major Products Formed:
Oxidation: Nitrobenzene
Reduction: Aniline derivatives
Substitution: Chlorobenzene derivatives
Scientific Research Applications
5-Amino-2-hydroxy-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-amino-2-hydroxy-N-methylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the sulfonamide group can engage in hydrogen bonding, influencing the compound's biological activity.
Comparison with Similar Compounds
5-amino-N-(4-fluorophenyl)-2-methylbenzene-1-sulfonamide
5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide
2-amino-5-methylbenzene-1-sulfonamide
Properties
IUPAC Name |
5-amino-2-hydroxy-N-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-9-13(11,12)7-4-5(8)2-3-6(7)10/h2-4,9-10H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKFNHYTTUXTCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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